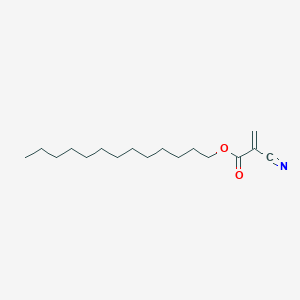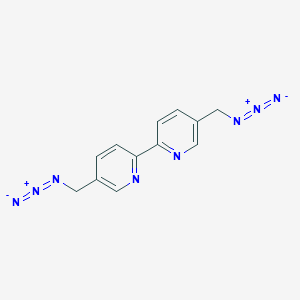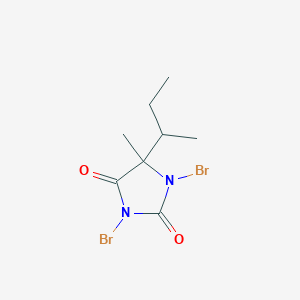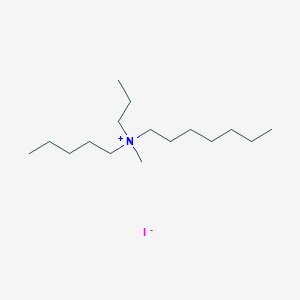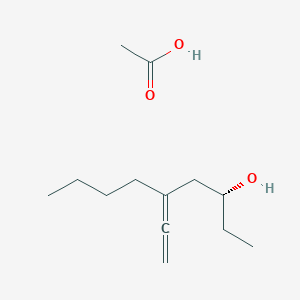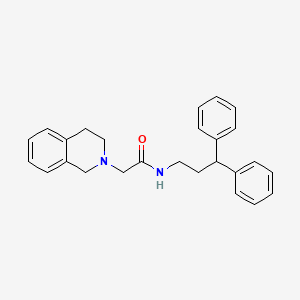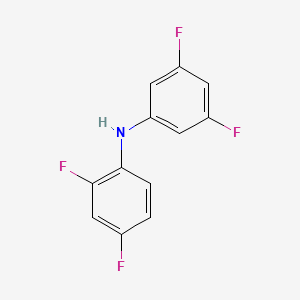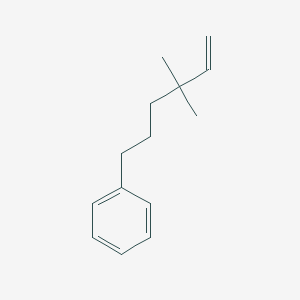![molecular formula C22H30INO3 B14229723 1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide CAS No. 824432-20-4](/img/structure/B14229723.png)
1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide is a complex organic compound that features a pyridinium core linked to a hydroxyphenylpropanoyl moiety via an octyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide typically involves multiple steps, starting with the preparation of the pyridinium core. One common method involves the reaction of pyridine with an alkyl halide under basic conditions to form the pyridinium salt. The hydroxyphenylpropanoyl moiety can be introduced through esterification reactions, where the hydroxy group of the phenylpropanoyl compound reacts with the octyl chain attached to the pyridinium core .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and alkylation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
化学反应分析
Types of Reactions
1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinium core can be reduced to a pyridine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the pyridinium core results in a pyridine derivative .
科学研究应用
1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or drug candidate due to its structural features.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
作用机制
The mechanism of action of 1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyphenylpropanoyl moiety can interact with enzymes or receptors, modulating their activity. The pyridinium core may facilitate binding to nucleic acids or proteins, influencing cellular processes such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: These compounds share a similar nitrogen-containing ring structure and are used in drug discovery for their biological activity.
Quinolone Derivatives: Known for their antimicrobial properties, these compounds have a similar aromatic ring system.
Uniqueness
1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide is unique due to its combination of a pyridinium core with a hydroxyphenylpropanoyl moiety, linked by an octyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
824432-20-4 |
|---|---|
分子式 |
C22H30INO3 |
分子量 |
483.4 g/mol |
IUPAC 名称 |
8-pyridin-1-ium-1-yloctyl (2R)-2-hydroxy-3-phenylpropanoate;iodide |
InChI |
InChI=1S/C22H30NO3.HI/c24-21(19-20-13-7-5-8-14-20)22(25)26-18-12-4-2-1-3-9-15-23-16-10-6-11-17-23;/h5-8,10-11,13-14,16-17,21,24H,1-4,9,12,15,18-19H2;1H/q+1;/p-1/t21-;/m1./s1 |
InChI 键 |
RXGDXSPWORZIDM-ZMBIFBSDSA-M |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)OCCCCCCCC[N+]2=CC=CC=C2)O.[I-] |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)OCCCCCCCC[N+]2=CC=CC=C2)O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)

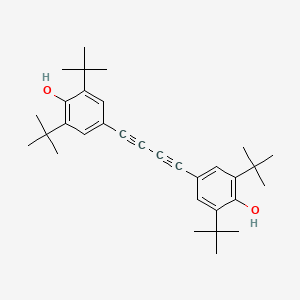

![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)

